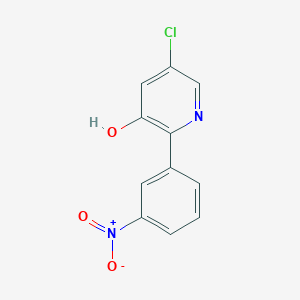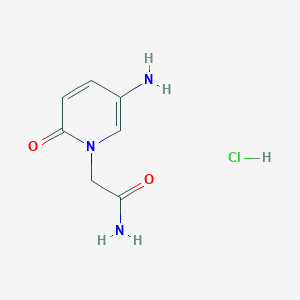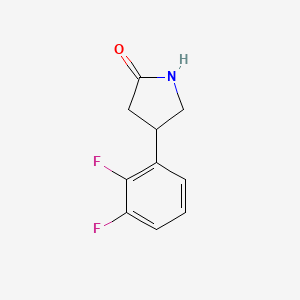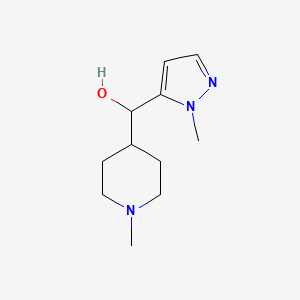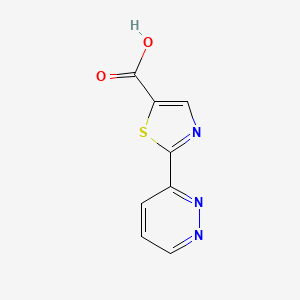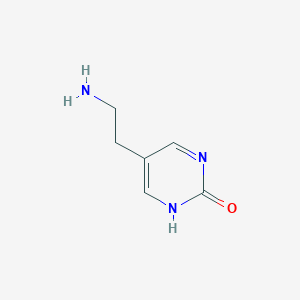![molecular formula C10H21N3 B13183173 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring, a four-membered nitrogen-containing heterocycle, is often found in various pharmacologically active compounds. Similarly, the piperazine ring is a six-membered ring containing two nitrogen atoms, commonly used in the synthesis of drugs and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine typically involves the formation of the azetidine ring followed by its attachment to the piperazine ring. One common method is the aza-Michael addition, where an azetidine derivative reacts with a piperazine derivative under basic conditions . Another method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by its functionalization and coupling with the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or other reduced derivatives.
Substitution: Formation of substituted piperazine or azetidine derivatives.
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar chemical properties.
Piperazine: A six-membered ring containing two nitrogen atoms, commonly used in drug synthesis.
2-Azetidinone: A β-lactam ring structure with significant biological activity.
Uniqueness
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and biological activity compared to its individual components.
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)-4-ethylpiperazine |
InChI |
InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11-10/h10-11H,2-9H2,1H3 |
InChI Key |
CPRLAXYRWUGAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


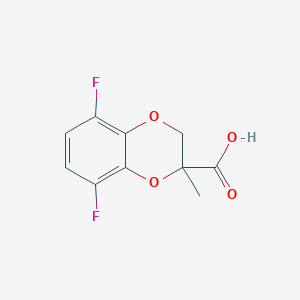
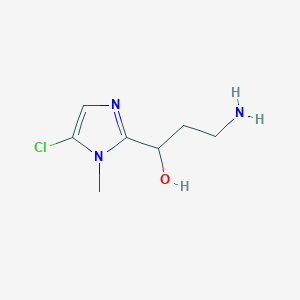

![Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13183122.png)
![2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13183134.png)
